4,7-dichloro-6-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and chlorine atoms into the quinoline ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-6-fluoroquinoline typically involves the nucleophilic substitution of halogen atoms on a quinoline precursor. One common method is the fluoro-dechlorination of 4,7-dichloroquinoline using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent . Another approach involves the direct fluorination of 4,7-dichloroquinoline using elemental fluorine or a fluorinating reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors to ensure consistent product quality and yield. The process typically involves the chlorination of 4-hydroxyquinoline followed by fluorination using a suitable fluorinating agent . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cross-coupling reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as potassium fluoride, sodium methoxide, or primary amines are commonly used under mild to moderate conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-6-fluoroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-dichloro-6-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichloroquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6,7-Difluoroquinoline: Contains two fluorine atoms, which can enhance its biological activity compared to 4,7-dichloro-6-fluoroquinoline.
4,7-Dichloro-5-fluoroquinoline: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
194093-18-0 |
---|---|
Molekularformel |
C9H4Cl2FN |
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
4,7-dichloro-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H |
InChI-Schlüssel |
HYFPSZMEDMGCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.